Methoxysuccinic acid

Description

Historical Context of Substituted Succinic Acids Investigation

The investigation of substituted succinic acids dates back to the late 19th and early 20th centuries, a period of foundational advancements in organic chemistry. Early research in this area was pivotal in developing an understanding of the influence of substituent groups on the properties and reactivity of dicarboxylic acids. A significant milestone in the specific study of methoxysuccinic acid was the resolution of its racemic mixture into its optically active components. rsc.org This work was crucial in demonstrating the principles of stereoisomerism and the differential interactions of enantiomers. Further historical research focused on the synthesis of optically active this compound from naturally occurring chiral precursors like malic acid, which helped to establish stereochemical relationships between different classes of organic compounds. rsc.org

Academic Significance of this compound as a Molecular Scaffold

The structure of this compound, featuring a chiral center and two carboxylic acid groups, makes it a valuable molecular scaffold in chemical synthesis. A molecular scaffold is a core structure upon which other chemical moieties can be built to create more complex molecules. The presence of the methoxy (B1213986) group introduces specific steric and electronic properties that can influence the conformation and reactivity of molecules derived from it. While extensive recent research on its application as a scaffold is not widely documented in publicly available literature, its historical use in stereochemical studies underscores its potential as a building block for creating molecules with defined three-dimensional arrangements.

Overview of Interdisciplinary Research Domains Pertaining to this compound

Due to the limited volume of contemporary research focused solely on this compound, its application in interdisciplinary research domains is not extensively documented. However, based on the known reactivity of dicarboxylic acids and chiral molecules, potential areas of relevance could include the synthesis of specialized polymers, the development of chiral ligands for asymmetric catalysis, or as a structural motif in the design of molecules with potential biological activity. It is important to note that these are extrapolated potential applications based on its chemical nature, and specific interdisciplinary research on this compound is not prominent in recent scientific literature.

Due to a lack of extensive recent and publicly available research dedicated solely to this compound, detailed contemporary research findings are limited. The majority of the foundational research on this specific compound dates back to the late 19th and early 20th centuries.

The primary research findings revolve around its stereochemistry. The successful resolution of its enantiomers was a significant achievement, demonstrating that the introduction of a methoxy group onto the succinic acid backbone creates a chiral center, leading to optical activity. rsc.org The synthesis of optically active this compound from malic acid further solidified the understanding of stereospecific reactions and the retention or inversion of configuration at a chiral center. rsc.org

Similarly, while the chiral nature of this compound suggests potential interactions with biological systems, such as enzymes, there is a scarcity of published research in this area.

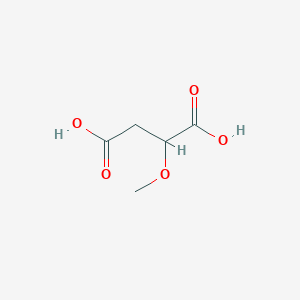

Structure

3D Structure

Properties

IUPAC Name |

2-methoxybutanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c1-10-3(5(8)9)2-4(6)7/h3H,2H2,1H3,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWJUDXIBMRDNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452024 | |

| Record name | methoxysuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1726-80-3 | |

| Record name | methoxysuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Bioprospecting of Methoxysuccinic Acid and Its Analogs

Isolation from Plant Sources

The presence of methoxysuccinic acid derivatives has been documented in several plant species, highlighting their role in plant metabolomes.

Identification of this compound Derivatives in Sanguisorba minor Extracts

The plant Sanguisorba minor (commonly known as salad burnet) has been a significant source for the identification of this compound derivatives. Specifically, the compound 2-(4-carboxy-3-methoxystyryl)-2-methoxysuccinic acid has been isolated and identified from whole plant extracts of Sanguisorba minor researchgate.netnih.govnih.govmdpi.comresearchgate.netvdoc.pub. This discovery was made through conventional analytical methods, confirmed by NMR and ESI-MS spectral analysis researchgate.netnih.gov. Alongside this unique this compound derivative, Sanguisorba minor extracts have also yielded numerous other phenolic compounds, including gallic acid, ellagic acid, and various glycosides of quercetin (B1663063) and kaempferol (B1673270) researchgate.netrjpharmacognosy.irmdpi.com.

Table 1: Selected Compounds Isolated from Sanguisorba minor

| Compound Name | Type of Compound | Isolation Source | Reference(s) |

| 2-(4-carboxy-3-methoxystyryl)-2-methoxysuccinic acid | Phenolic carboxylic acid | Whole plant extract | researchgate.netnih.govnih.govmdpi.comresearchgate.netvdoc.pub |

| Gallic acid | Phenolic acid | Whole plant extract | researchgate.netnih.govmdpi.comresearchgate.netrjpharmacognosy.irmdpi.commetu.edu.tr |

| Ellagic acid | Phenolic acid | Whole plant extract | researchgate.netnih.govmdpi.comresearchgate.netrjpharmacognosy.irmdpi.commetu.edu.tr |

| Quercetin-3-O-(6"-galloylglucose) | Flavonoid glycoside | Whole plant extract | researchgate.netnih.govresearchgate.netvdoc.pub |

| β-glucogallin | Phenolic glycoside | Whole plant extract | researchgate.netnih.govvdoc.pub |

| Kaempferol | Flavonoid | Ethanolic extract | nih.govmdpi.commdpi.com |

Presence within Plant Exudates and Latex Metabolomes

While research has identified various compounds within plant exudates and latex, specific reports detailing the presence of this compound or its direct derivatives within these plant secretions were not prominently found in the reviewed literature. Studies have explored the chemical constitution of latex from species like Euphorbia archive.org and the metabolic profiling of root exudates in plants such as tobacco frontiersin.orgnih.gov, revealing a diverse array of organic acids, alkaloids, fatty acids, and esters. However, direct links to this compound in these specific contexts require further investigation.

Microbial Origin of Related Succinic Acid Derivatives

Fungi, particularly those from the Xylaria genus, are known producers of various succinic acid derivatives, some of which are structurally related to this compound.

Isolation of Methylsuccinic Acid Derivatives from Fungi (e.g., Xylaria longipes)

The fungus Xylaria longipes has been identified as a source of novel methylsuccinic acid derivatives. Research has led to the isolation of three undescribed methylsuccinic acid derivatives, named xylaril acids A, B, and C , along with two enoic acid derivatives, xylaril acids D and E researchgate.netnih.gov. These compounds were characterized using spectroscopic methods, including HRESIMS and 1D/2D NMR spectroscopy researchgate.netnih.gov. Furthermore, Xylaria longipes has also been reported to produce 2-hexylidene-3-methylsuccinic acid nih.govcapes.gov.br. Other Xylaria species, such as Xylaria cubensis, have yielded new succinic acid derivatives like xylacinic acids A and B nih.gov. The broader genus Xylaria is recognized as a significant source of diverse succinic acid derivatives within fungal secondary metabolism cdnsciencepub.commdpi.com.

Degradation Pathways Leading to this compound

Products from Methylated Sugars Degradation

While direct literature explicitly detailing this compound as a primary product from the degradation of methylated sugars is not extensively documented in the provided search results, the broader context of sugar metabolism and degradation can lead to various organic acid byproducts. The general breakdown of carbohydrates under different conditions (e.g., microbial fermentation, chemical oxidation) can yield a diverse array of organic acids. Further research would be needed to specifically link this compound formation to the degradation of methylated sugars.

Oxidative Degradation of Pyrethroid Derivatives Yielding α-Methoxysuccinic Acid

Studies have indicated that α-methoxysuccinic acid can be a product resulting from the oxidative degradation of certain pyrethroid derivatives. Pyrethroids are a class of synthetic insecticides that mimic the structure and activity of natural pyrethrins. Their environmental degradation, whether through chemical oxidation or microbial action, can lead to the formation of various breakdown products. While specific details on the pyrethroid precursors and the precise oxidative mechanisms yielding α-methoxysuccinic acid are not elaborated in the provided snippets, this pathway highlights a potential route for the formation of this compound in environmental or experimental settings involving these pesticides.

Compound Name Table

| Common Name | Scientific Name/Description |

| This compound | This compound |

| α-Methoxysuccinic Acid | alpha-Methoxysuccinic Acid |

| Dimethyl 2-methoxysuccinate | Dimethyl 2-methoxysuccinate (ester) |

| Argutinosides J-L | Succinate-phenolic conjugates |

Synthetic Methodologies for Methoxysuccinic Acid and Analogous Compounds

Established Organic Synthesis Routes

Preparation from Methyl Malate (B86768) Precursors

Optically active methoxysuccinic acid can be prepared from methyl malate. st-and.ac.uk This process involves the methylation of malic acid, a naturally occurring dicarboxylic acid. The l-methoxysuccinic acid used in various preparations is obtained from methyl malate through established methods. archive.org

Derivation from Maleic Anhydride (B1165640) Intermediates

This compound can be synthesized from maleic anhydride. archive.org Aliphatic alcohols react with maleates in the presence of sodium metal or sodium ethoxide to yield alkoxysuccinates. archive.orgarchive.org To prevent the formation of mixed products, it is common to use maleic esters and alcoholates derived from the same alcohol. archive.org The resulting alkoxysuccinate is then saponified to obtain the acid. archive.org For instance, the reaction of maleic anhydride with methanol (B129727) would lead to the formation of a methoxysuccinate, which upon saponification yields this compound. This method produces a crystalline product. archive.org Another approach involves the hydrogenation of maleic anhydride to succinic anhydride, which can then be further processed. google.com

A two-step method for producing alkoxysuccinic acids, including ethoxysuccinic acid, involves the initial reaction of maleic anhydride with p-toluidine (B81030) to form the imide of maleic acid. google.com This imide then reacts with an alcohol, such as ethanol, in the presence of potassium carbonate to form the imide of the corresponding alkoxysuccinic acid, which is subsequently hydrolyzed. google.com A similar process starting from maleic acid dimethyl ester has been reported to yield this compound with a 70.4% yield, though this method requires vacuum distillation of intermediate products. google.com

Synthesis of this compound Chlorides and Anhydrides

Derivatives of optically active mono- and di-methoxysuccinic acids, such as acid chlorides and anhydrides, can be prepared from the corresponding acids. archive.org These derivatives are useful for synthesizing other optically active compounds. archive.org

l-Methoxysuccinyl Chloride : This compound is prepared by treating dry l-methoxysuccinic acid with phosphorus pentachloride in benzene (B151609). archive.org

l-Methoxysuccinic Anhydride : This is obtained by heating the dry acid with acetyl chloride and then distilling the product under reduced pressure. archive.org Research has also shown that the reaction of methoxysuccinic anhydride with a phosphorane gives a single enol-lactone product. cdnsciencepub.com

The general synthesis of acid anhydrides can be achieved by reacting a dicarboxylic acid with reagents like acetyl chloride or phosphorus pentoxide. google.comlibretexts.org

Formation of this compound Methyl Hydrogen Esters

The methyl hydrogen esters of l-mono- and d-di-methoxysuccinic acids can be readily obtained by heating the respective anhydrides with methyl alcohol. archive.org For example, boiling a methyl-alcoholic solution of l-methoxysuccinic anhydride yields the corresponding acid ester as an oil that crystallizes over time. archive.org

General Alkoxysuccinic Acid Synthetic Approaches

Base-Induced Alcoholysis of N-Arylmaleimides

A facile, two-step, one-pot method for the rapid synthesis of alkoxysuccinic acids involves the base-induced alcoholysis of N-arylmaleimides. ncl.res.inncl.res.inncl-india.orgresearchgate.net This process starts with the reaction of maleic anhydride with an arylamine to form an N-arylmaleimide. google.com The subsequent base-induced alcoholysis of the N-arylmaleimide leads to an in-situ oxa-Michael addition to the intermediate alkyl maleanilate, ultimately yielding the alkoxysuccinic acid after hydrolysis. google.comncl.res.in

| Reactant 1 | Reactant 2 | Base/Catalyst | Product | Reference |

| Maleic Anhydride | p-Toluidine | N-(p-tolyl)maleimide | google.com | |

| N-(p-tolyl)maleimide | Ethanol | Potassium Carbonate | Imide of ethoxysuccinic acid | google.com |

| Maleic acid dimethyl ester | This compound | google.com | ||

| N-Arylmaleimides | Alcohols | Base | Alkoxysuccinic acids | ncl.res.inncl-india.org |

Specialized Transformations and Functionalization

A significant transformation strategy for producing substituted dicarboxylic acids like methylsuccinic acid involves the controlled deoxygenation and decarboxylation of readily available bio-based resources such as citric acid. rsc.orgkvcv.bersc.org A recently developed one-step reaction sequence transforms citric acid into methylsuccinic acid with high selectivity and yields of up to 91%. rsc.orgkvcv.be This process integrates dehydration, decarboxylation, and hydrogenation reactions in a single pot. rsc.orgrsc.orggoogle.com

The reaction pathway is initiated by the dehydration of citric acid to form aconitic acid. google.comgrensregio.eu Subsequently, aconitic acid undergoes decarboxylation to produce itaconic acid and its isomers, mesaconic and citraconic acid. rsc.orggoogle.com In the final step, these unsaturated dicarboxylic acids are hydrogenated to yield the desired methylsuccinic acid. rsc.orggoogle.com

The success of this transformation hinges on carefully balancing the rates of the individual reaction steps. rsc.org This balance is achieved by optimizing various reaction parameters, including the choice of catalyst, hydrogen pressure, temperature, and reaction time. rsc.orgrsc.org Palladium-based catalysts, such as Pd on carbon (Pd/C), have been shown to be highly effective, although non-noble metal catalysts like Nickel (Ni) have also been investigated as a lower-cost alternative. rsc.orggrensregio.eusemanticscholar.org

Optimal conditions often involve temperatures between 175 and 225°C and hydrogen pressures that are carefully controlled to promote the hydrogenation of the C=C double bond without causing further undesired decarboxylation or hydrogenation of the carboxylic acid groups. rsc.orggoogle.com For instance, using a Pd/C catalyst at 225°C with 8 bar of H₂ pressure for 40 minutes can achieve a methylsuccinic acid yield of 84%. grensregio.eu If the hydrogenation rate is too high or the temperature too low, the formation of propane-1,2,3-tricarboxylic acid can become a significant side reaction, reducing the yield of methylsuccinic acid. google.com Conversely, conditions that are too harsh can lead to further decarboxylation, producing undesirable byproducts like methacrylic and crotonic acids. rsc.orggrensregio.eu

Interactive Data Table: One-Step Synthesis of Methylsuccinic Acid from Citric Acid

| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Reaction Time (min) | Methylsuccinic Acid Yield (%) | Key Intermediates | Reference |

| Pd/C | 225 | 8 | 40 | 84 | Aconitic acid, Itaconic acid | grensregio.eu |

| Pd/C | 175-225 | Varies | Varies | up to 89 | Aconitic acid, Itaconic acid | rsc.org, rsc.org |

| Pd/BaSO₄ | 225 | 12 | 360 | 74 | Aconitic acid, Itaconic acid | google.com |

| Rh/C | 225 | Varies | 360 | 67-85 (range) | Aconitic acid, Itaconic acid | google.com |

| Ni-based | Varies | Varies | Varies | Lower initial selectivity | Aconitic acid, Itaconic acid | semanticscholar.org, grensregio.eu |

Stereochemical Aspects and Chiral Synthesis Applications of Methoxysuccinic Acid

Enantiomeric Forms and Optical Rotatory Properties

Resolution and Characterization of Optically Active Mono- and Di-Methoxysuccinic Acids

The resolution of racemic methoxysuccinic acid into its optically active enantiomers has been a subject of study since the late 19th century. Early methods involved the use of resolving agents like cinchonine (B1669041). archive.org The process entailed dissolving cinchonine in an aqueous solution of the racemic acid, leading to the deposition of the cinchonine salt of the dextrorotatory acid. archive.org Through repeated recrystallizations, a purer form of the salt was obtained, which was then decomposed to yield the dextrorotatory this compound. archive.org

Later research focused on refining these resolution techniques to improve the yield and purity of the enantiomers. It was found that careful recrystallization of the cinchonine salt could significantly enhance the activity of the resulting acid. archive.org The purity of the resolved acids was confirmed by analyzing their potassium salts; successive crystallizations of the acid potassium salt of the dextrorotatory acid showed a consistent specific rotation, indicating the removal of the racemic compound. archive.org The analysis of the resolved d- and l-acids provided the following elemental composition:

| Element | d-acid (%) | l-acid (%) | Calculated (%) |

| Carbon | 40.37 | 40.52 | 40.54 |

| Hydrogen | 5.48 | 5.41 | 5.41 |

Data sourced from Purdie and Marshall, 1895. archive.org

The study of dithis compound, another related chiral compound, has also been documented. Methyl d-dimethoxysuccinate was synthesized from methyl tartrate, and its optical purity was confirmed by the consistency of its specific rotation across different preparations. archive.org

Analysis of Specific Rotation in Varied Solvent Systems

The optical rotatory power of this compound and its derivatives is influenced by the solvent in which they are dissolved. This phenomenon has been investigated to understand the interaction between the chiral molecule and the solvent environment. For instance, the specific rotation of the acid potassium salt of d-methoxysuccinic acid was found to be consistent when measured in water after several recrystallizations, indicating its purity. archive.org

The specific rotation of methyl d-dimethoxysuccinate was measured in a 10% benzene (B151609) solution at 20°C, with different preparations showing nearly identical values, highlighting the stability of its optical activity. archive.org The rotation of the pure liquid methyl d-dimethoxysuccinate was also determined at 60°C. archive.org

The following table summarizes the specific rotation values reported for this compound and its derivatives in different conditions:

| Compound | Conditions | Specific Rotation [α]D |

| Acid potassium salt of d-methoxysuccinic acid | c = 8, t = 15°C in water | +23.13° |

| Acid potassium salt of l-methoxysuccinic acid | c = 8, t = 15°C in water | -23.12° |

| Methyl d-dimethoxysuccinate | 10% benzene solution, 20°C | +104.6° (average) |

| Liquid Methyl d-dimethoxysuccinate | 60°C | +82.52° |

| S(-)-methoxysuccinic acid | c 2, in H₂O | -30.73° |

Data compiled from various research articles. archive.orgarchive.orgrsc.org

Absolute Configuration Determination and Stereochemical Correlations

Correlation Studies with Natural Products (e.g., Tropane (B1204802) Alkaloids like Valeroidine)

This compound has played a crucial role in establishing the absolute configuration of complex natural products, particularly tropane alkaloids. The stereochemistry of valeroidine (B1208180), a tropane alkaloid, was determined by correlating it with S-(-)-methoxysuccinic acid. nih.govdntb.gov.ua This correlation was achieved by degrading (+)-6-methoxytropinone to S(-)-methoxysuccinic acid. rsc.orgresearchgate.net This established the 3S:6S absolute configuration for the alkamine of valeroidine. rsc.org

Conversely, the alkamine of natural mono- and di-tigloyltropanediols was correlated with the R(+) antimer of this compound, indicating a 3R:6R absolute configuration. rsc.orgnih.govdntb.gov.ua These correlation studies were pivotal in correcting previous stereochemical assignments that were based on less reliable methods. mdpi.com

Elucidation of Absolute Configuration in Pyrethroid Alcohols through this compound Intermediate

While the provided search results focus heavily on tropane alkaloids, the principle of using this compound as a standard for determining absolute configuration is a well-established method in stereochemistry. The known absolute configuration of the enantiomers of this compound allows for the elucidation of the stereochemistry of unknown chiral molecules through chemical correlation. This involves converting the unknown compound, or a derivative thereof, into a compound that can also be synthesized from a known enantiomer of this compound. If the properties of the two resulting compounds match, the absolute configuration of the original unknown molecule can be deduced. This methodology is applicable to various classes of compounds, including pyrethroid alcohols, although specific examples for this class were not detailed in the provided search results.

This compound as a Chiral Building Block

The well-defined stereochemistry of this compound makes it a valuable chiral building block in asymmetric synthesis. Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule to introduce a specific stereocenter. The use of such building blocks is a fundamental strategy in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.

The synthesis of tropane alkaloids provides a clear example of this application. By using S-(-)-methoxysuccinic acid or its derivatives as starting materials or reference compounds, chemists can control the stereochemical outcome of the synthesis, leading to the desired enantiomer of the target alkaloid. rsc.org The degradation of (+)-6-methoxytropinone to S(-)-methoxysuccinic acid underscores the utility of this acid as a reference point in complex synthetic pathways. rsc.orgresearchgate.net

Contribution to the Synthesis of Diverse Optically Active Chemical Entities

Optically active this compound is a key starting material, or chiral synthon, for producing other chiral molecules. st-and.ac.ukscilit.com Both (S)-(-)-methoxysuccinic acid and its (R)-(+)-enantiomer have been utilized in the synthesis of natural products and other biologically significant compounds. mdpi.comdntb.gov.ua For example, the absolute configuration of the tropane alkaloid valeroidine was determined through its chemical correlation to (S)-(-)-methoxysuccinic acid. dntb.gov.uaresearchgate.net Similarly, the stereochemistry of mono- and ditigloyltropane-3,6-diol was established by relating it to the (R)-(+)-enantiomer of this compound. dntb.gov.uaresearchgate.net

The utility of this compound stems from its bifunctional nature, containing both a methoxy (B1213986) group and two carboxylic acid functionalities. This allows for a variety of chemical transformations while retaining the crucial stereochemical information at the chiral center. Its enantiomers can be prepared from readily available chiral pool substances like malic acid. st-and.ac.ukresearchgate.net

Comparative Analysis of Optical Relationships within Succinic Acid Class Compounds

The chiroptical properties, such as optical rotation, of substituted succinic acids are highly sensitive to the nature of the substituent at the chiral center, as well as experimental conditions like solvent and concentration. psu.edursc.org The sign and magnitude of the specific rotation ([α]) provide insight into the three-dimensional structure of the molecule.

A comparative analysis highlights the influence of the substituent on these properties. For instance, the specific rotation of (S)-enantiomers of various α-substituted succinic acids shows significant variation. This phenomenon is often attributed to the equilibrium between different conformers of the five-membered ring in solution, with the substituent's size and electronic nature dictating the preferred conformation. psu.edursc.org In some cases, the relationship between optical purity and enantiomeric excess is not linear, a phenomenon known as the Horeau effect, which has been observed for compounds like (α-methyl-α-ethyl)succinic acid. rsc.org This effect arises from intermolecular interactions (homochiral and heterochiral aggregation) in solution, causing the specific rotation to change non-linearly with concentration and enantiomeric composition. rsc.org

| Compound | Configuration | Specific Rotation [α]D | Conditions |

|---|---|---|---|

| This compound | (S) | -33.5° | (c=1, H₂O) |

| Methylsuccinic acid | (R) | +16.9° | (c=4.4, H₂O) |

| (α-Methyl-α-ethyl)succinic acid | (S) | -3.6° to +1.2° | (concentration dependent in CHCl₃) rsc.org |

Note: Specific rotation values can vary based on measurement conditions. The data presented is for comparative illustration.

Principles of Asymmetric Synthesis Employing Chiral Catalysts and Auxiliaries (General Context)

Asymmetric synthesis, also known as chiral synthesis, refers to a chemical reaction that preferentially produces one enantiomer or diastereomer over another. chiralpedia.comrsc.org This is crucial in fields like pharmaceuticals, where different stereoisomers of a molecule can have vastly different biological activities. acs.org The goal is to control the formation of new chiral elements in a molecule to yield stereoisomeric products in unequal amounts. vedantu.com

Two primary strategies are employed to achieve this control:

Chiral Catalysts : A chiral catalyst is a chiral substance that accelerates a chemical reaction without being consumed, while influencing the stereochemical outcome. flashcards.worldnumberanalytics.comresearchgate.net These catalysts, which can be metal complexes with chiral ligands, organocatalysts, or enzymes, create a chiral environment that lowers the activation energy for the formation of one stereoisomer over the other. chiralpedia.comnumberanalytics.com A key advantage is that a small amount of the catalyst can generate a large quantity of the desired chiral product. vedantu.com

Chiral Auxiliaries : A chiral auxiliary is a chiral compound that is temporarily attached to an achiral substrate. flashcards.worldresearchgate.netnumberanalytics.com This modification introduces a chiral element that directs a subsequent reaction to occur stereoselectively. numberanalytics.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. vedantu.comnumberanalytics.com The auxiliary should be easily attached, effectively control the stereochemistry, and be readily removable and recoverable for reuse. vedantu.com

Both methods rely on creating diastereomeric transition states with different energy levels, which allows for kinetic differentiation between the pathways leading to the different stereoisomeric products. rsc.org

Regioselectivity and Stereocontrol in Reactions Involving Methoxysuccinic Anhydride (B1165640)

Methoxysuccinic anhydride, a cyclic derivative of this compound, presents an interesting case for studying regioselectivity due to its unsymmetrical nature. The two carbonyl groups within the anhydride ring are chemically non-equivalent, leading to preferential reaction at one site over the other.

Regioselective Wittig Reactions with Unsymmetrically Substituted Cyclic Anhydrides

The Wittig reaction, involving the reaction of a phosphonium (B103445) ylid with a carbonyl compound, can be applied to cyclic anhydrides to form enol-lactones. cdnsciencepub.comcdnsciencepub.com In the case of unsymmetrically substituted succinic anhydrides like methoxysuccinic anhydride, the reaction can potentially yield two different regioisomeric products. libretexts.org

Research has shown that the reaction of stabilized phosphorane ylids with methoxysuccinic anhydride is highly regioselective. cdnsciencepub.comcdnsciencepub.comresearchgate.net The condensation occurs selectively at the carbonyl group that is adjacent (at the C2 position) to the methoxy substituent. cdnsciencepub.comcdnsciencepub.com This is in contrast to reactions controlled purely by sterics, where attack at the less hindered carbonyl group would be expected. cdnsciencepub.comresearchgate.net This indicates that electronic effects play a dominant role in directing the regiochemical outcome for monosubstituted succinic anhydrides. cdnsciencepub.comresearchgate.net

| Anhydride Reactant | Ylid | Major Product Site of Attack | Controlling Factor |

|---|---|---|---|

| Methoxysuccinic Anhydride | Stabilized Phosphorane Ylid | Carbonyl adjacent to Methoxy group | Electronic (Complexation) cdnsciencepub.comcdnsciencepub.com |

| Highly Substituted Succinic Anhydrides | Stabilized Phosphorane Ylid | Less substituted Carbonyl group | Steric cdnsciencepub.com |

Mechanistic Insights into Complexation-Driven Regioselectivity

The observed regioselectivity in the Wittig reaction of methoxysuccinic anhydride is attributed to a stabilizing interaction in the transition state. cdnsciencepub.comcdnsciencepub.com A proposed mechanism involves the formation of a complex between the oxygen atom of the methoxy substituent and the electron-deficient phosphorus atom of the ylid. cdnsciencepub.comresearchgate.netcanterbury.ac.nz

This interaction acts to stabilize the transition state leading to attack at the adjacent carbonyl group. cdnsciencepub.com The oxygen of the methoxy group functions as a Lewis base, donating electron density to the phosphorus atom of the ylid. researchgate.net This chelation-like effect not only stabilizes the arrangement but may also increase the electrophilic character of the adjacent carbonyl carbon, further facilitating the nucleophilic attack by the ylid's carbanion. cdnsciencepub.com This complexation-driven pathway is energetically more favorable than the alternative attack at the more distant carbonyl group, thus accounting for the high regioselectivity observed. cdnsciencepub.comresearchgate.net

Influence of Conformational Preferences on Stereochemistry of Ylid Additions

The stereochemical outcome of the ylid addition, specifically the geometry of the resulting exocyclic double bond (E/Z), is influenced by the conformational preferences of the succinic anhydride ring. cdnsciencepub.com The five-membered ring of succinic anhydride is not planar but exists in a twisted or envelope conformation. psu.edursc.org For the stabilizing complexation described above to be effective, the anhydride ring must adopt a specific conformation.

It is proposed that the ring twists into a chair-like conformation where the methoxy group occupies a pseudoequatorial position. cdnsciencepub.com This orientation allows for an optimal geometric arrangement for the stabilizing overlap between the methoxy oxygen and the phosphorus atom of the approaching ylid. cdnsciencepub.com The addition of the ylid then preferentially occurs to give the E-isomer of the enol-lactone product. cdnsciencepub.com This stereochemical preference is explained by a transition state model where the bulky carboxy group of the stabilized ylid assumes a trans configuration relative to the anhydride's ring-oxygen atom to minimize steric repulsion. cdnsciencepub.com An arrangement where the ylid's carboxy group stacks over the ring oxygen is considered unfavorable. cdnsciencepub.com Therefore, the interplay between the conformational preference of the anhydride ring and the steric demands of the ylid dictates the final stereochemistry of the product.

Chemical Derivatives and Reactivity of Methoxysuccinic Acid

Classification of Methoxysuccinic Acid Derivatives

The presence of two carboxyl groups and a methoxy (B1213986) group allows for the formation of a diverse range of derivatives. These can be broadly classified into anhydrides, acid chlorides, esters, and other functionalized analogs.

Anhydrides and Acid Chlorides

Unlike hydroxy acids such as malic acid, the greater stability of the methoxy group in this compound allows for the successful preparation of reactive derivatives like acid chlorides and anhydrides. These compounds are pivotal intermediates in the synthesis of other optically active substances.

Acid Chlorides: The conversion of this compound to its corresponding acid chloride can be achieved through the action of reagents like phosphorus pentachloride. The resulting monomethoxy-succinyl chloride is a liquid that can be distilled without decomposition. The integrity of the methoxyl group during this transformation is confirmed by its subsequent reaction with methyl alcohol to produce methyl l-methoxysuccinate.

Anhydrides: Methoxysuccinic anhydride (B1165640) can be readily prepared from the acid using acetyl chloride. These cyclic anhydrides are valuable in various synthetic reactions. For instance, the condensation of methoxysuccinic anhydride with phosphorane ylids occurs selectively at the carbonyl group adjacent to the methoxy substituent. This regioselectivity is attributed to the stabilization of the transition state through complexation between the oxygen atom of the methoxy group and the phosphorus of the ylid.

| Derivative | Parent Compound | Synthesis Reagent | Physical State (Monomethoxy) |

| Acid Chloride | This compound | Phosphorus pentachloride | Liquid |

| Anhydride | This compound | Acetyl chloride | Not specified |

Esters (e.g., Methyl Hydrogen Esters, Methyl Methoxysuccinate)

Esterification of the carboxylic acid groups in this compound leads to the formation of various ester derivatives. These include methyl hydrogen esters (monoesters) and diesters like methyl methoxysuccinate.

Methyl Hydrogen Esters: These monoesters, also known as monomethyl methoxysuccinate, are formed when one of the two carboxylic acid groups is esterified.

Methyl Methoxysuccinate: This diester is formed by the esterification of both carboxyl groups. For example, methyl l-methoxysuccinate can be synthesized by treating l-methoxysuccinyl chloride with methyl alcohol.

| Ester Type | Common Name(s) | Key Feature |

| Monoester | Methyl Hydrogen Methoxysuccinate | One carboxyl group esterified |

| Diester | Methyl Methoxysuccinate | Both carboxyl groups esterified |

Alkylated and Arylated Succinic Acid Derivatives (e.g., Methylsuccinic Acid and its Functionalized Analogs)

The succinic acid backbone can be modified through the introduction of alkyl or aryl groups, creating a broad class of functionalized analogs. While not direct derivatives of this compound, these compounds represent important structural variations of the parent succinic acid molecule.

Methylsuccinic Acid: Also known as pyrotartaric acid, this is the simplest chiral dicarboxylic acid and can be prepared by the hydrogenation of itaconic acid. wikipedia.org It serves as a building block for various polymers and other specialty chemicals. nih.gov

Alkenyl Succinic Anhydrides (ASA): These derivatives are formed by the reaction of an alkene with maleic anhydride and are widely used as sizing agents in the paper industry. core.ac.uk

Aryl Itaconic Acids: These compounds can be synthesized from aryl aldehydes and succinic anhydride derivatives through a one-pot reaction involving a Wittig olefination.

The synthesis of these derivatives often involves reactions at the carbon backbone of succinic acid or its anhydride, showcasing the versatility of this dicarboxylic acid scaffold in creating complex molecules.

Stability and Transformations of the Methoxyl Functional Group

The methoxyl group is a key feature of this compound, influencing its stability and reactivity.

General Stability in Synthetic Reactions

A significant advantage of the methoxy group is its general stability in a variety of synthetic reactions. Compared to the hydroxyl group in malic or tartaric acids, the alkyloxy group in this compound is less prone to undesired side reactions. This stability allows for chemical transformations at the carboxyl groups, such as the formation of acid chlorides and anhydrides, without affecting the methoxyl substituent. This characteristic is particularly valuable for the synthesis of optically active compounds where the integrity of the chiral center is crucial.

Specific Reactivity under Challenging Conditions (e.g., with Sodium Methoxide, Magnesium Phenyl Bromide)

Despite its general stability, the methoxyl group can participate in reactions under more forceful or challenging conditions.

Reaction with Sodium Methoxide: When methyl l-methoxysuccinate is treated with sodium methoxide, a strong base, the reaction is more complex than a simple condensation. wikipedia.orgsciencemadness.orgchemicalbook.com This process results in the loss of at least one of the etheric methoxyl groups from the two condensing molecules. A notable consequence of this reaction is the destruction of the compound's optical activity. longdom.org

Reaction with Magnesium Phenyl Bromide: The reaction of methyl l-methoxysuccinate with a Grignard reagent like magnesium phenyl bromide also proves to be an exception to the general stability of the methoxyl group. miracosta.eduwikipedia.orgudel.edumnstate.eduyoutube.com This reaction can lead to transformations involving the methoxy substituent, affecting the final product structure and stereochemistry.

These specific cases highlight the limits of the methoxyl group's stability and demonstrate that its reactivity can be engaged under specific, highly reactive chemical environments.

Investigation of Tautomeric Equilibria and Isomeric Forms in Succinic Acid Systems

The study of tautomeric equilibria and isomeric forms in succinic acid and its derivatives is crucial for understanding their chemical behavior and reactivity. Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. wikipedia.org In the context of succinic acid systems, including this compound, the most relevant form of tautomerism is keto-enol tautomerism, which involves the interconversion between a carbonyl group (keto form) and a hydroxyl group adjacent to a double bond (enol form). chemistrysteps.comopenstax.orgmasterorganicchemistry.comlibretexts.orglibretexts.orgchemistwizards.com

While specific experimental or detailed theoretical studies on the tautomeric equilibria of this compound are not extensively available in the public domain, the general principles of tautomerism in dicarboxylic acids can be applied to understand its potential behavior. The presence of two carboxylic acid groups in succinic acid derivatives provides multiple sites for potential tautomerization.

The equilibrium between the keto and enol forms is influenced by several factors, including the structure of the molecule, the solvent, and the temperature. nih.gov For most simple carbonyl compounds, the keto form is thermodynamically more stable and therefore predominates at equilibrium. masterorganicchemistry.com However, the enol form can be stabilized by factors such as conjugation, intramolecular hydrogen bonding, and aromaticity. openstax.orgmasterorganicchemistry.com

In the case of this compound, the methoxy group (-OCH₃) substituent on the succinic acid backbone can influence the tautomeric equilibrium. The electron-donating nature of the methoxy group could potentially affect the stability of the adjacent enol form. Theoretical studies on substituted carbonyl systems have shown that substituents can significantly alter the relative stabilities of tautomers. nih.gov

General Mechanisms of Keto-Enol Tautomerism:

Keto-enol tautomerism can be catalyzed by both acids and bases. openstax.orglibretexts.org

Acid-Catalyzed Mechanism: In the presence of an acid, the carbonyl oxygen is protonated, forming an oxonium ion. A subsequent deprotonation at the α-carbon by a weak base (like water) leads to the formation of the enol. chemistrysteps.comlibretexts.org

Base-Catalyzed Mechanism: A base abstracts an α-proton to form a resonance-stabilized enolate ion. Protonation of the enolate oxygen then yields the enol. openstax.orglibretexts.org

Isomeric Forms of this compound:

Beyond tautomerism, this compound can exist as different stereoisomers due to the presence of a chiral center at the carbon atom bearing the methoxy group. This results in the existence of enantiomers (R-methoxysuccinic acid and S-methoxysuccinic acid). These stereoisomers are non-superimposable mirror images of each other and may exhibit different biological activities and physical properties.

Furthermore, conformational isomers arise from the rotation around the single bonds within the molecule. For succinic acid itself, theoretical studies have identified different stable conformers. researchgate.net The methoxy substituent in this compound would further influence the conformational landscape, leading to various spatial arrangements of the atoms.

Due to the lack of specific experimental data for this compound in the searched literature, a data table detailing its tautomeric equilibrium constants or the relative populations of its isomers cannot be provided at this time. Research in this specific area would be necessary to quantify these properties.

Biochemical and Metabolic Significance in Non Clinical Research

Roles in Plant Physiology and Defense Mechanisms

Methoxysuccinic acid has been identified as a metabolite in various plants, where it participates in fundamental processes, including defense mechanisms. Its presence in plant exudates suggests a role in the plant's interaction with its environment.

Plant latex is a complex fluid that serves as a crucial component of a plant's constitutive defense system, providing both a mechanical and biochemical barrier against herbivores and pathogens upon injury. universiteitleiden.nl The rapid coagulation of latex at a wound site is a critical defense response. youtube.com Research has shown that certain organic acids present in latex can modulate this coagulation process.

In a study examining the chemical composition of latex from various plant species, 2-methoxysuccinic acid was identified as a constituent that plays a specific modulatory role. universiteitleiden.nl Experiments on the latex of Jatropha curcas demonstrated that 2-methoxysuccinic acid, when compared to a water control, exhibited a lower optical density (OD) value, which indicates a reduced rate of coagulation. universiteitleiden.nl This effect was not universal among all organic acids tested; for instance, while malic acid showed a similar coagulation-inhibiting effect, citramalic acid actually increased the coagulation rate. universiteitleiden.nl Other compounds like citric acid, fumaric acid, and shikimic acid showed no significant effect. universiteitleiden.nl

These findings suggest that the modulation of latex coagulation is not merely dependent on pH but involves chemically specific interactions between organic acids and other latex components. universiteitleiden.nl The presence of 2-methoxysuccinic acid and other organic acids in the water-soluble fraction of latex points to their function in fine-tuning this vital defense mechanism. universiteitleiden.nl

| Compound | Observed Effect on Coagulation Rate |

|---|---|

| 2-Methoxysuccinic Acid | Decreased |

| Malic Acid | Decreased |

| Citramalic Acid | Increased |

| Succinic Acid | No significant effect |

| Citric Acid | No significant effect |

| Fumaric Acid | No significant effect |

| Shikimic Acid | No significant effect |

Broader Metabolic Pathways and Related Carboxylic Acids

The metabolic significance of this compound can be understood by examining its relationship to broader biosynthetic pathways and structurally similar carboxylic acids.

Phenolic compounds in plants are synthesized primarily through two major routes: the shikimic acid pathway and the acetate-malonate pathway. uoregon.edu The shikimic acid pathway is a crucial metabolic route that links carbohydrate metabolism to the biosynthesis of aromatic amino acids and a vast array of phenolic compounds. uoregon.edu this compound has been identified among the phenolic acids and related esters isolated from medicinal plants, such as in a study of African flora. uoregon.edu Its classification in this context suggests a potential link to these major secondary metabolic pathways, although its direct biosynthetic origin is not fully detailed in this context.

To understand the metabolic context of this compound, it is informative to consider research on the closely related compound, methylsuccinic acid. Methylsuccinic acid is a C5 branched-chain dicarboxylic acid. nih.gov It is recognized as a metabolite of the essential branched-chain amino acid L-isoleucine. caymanchem.com Research has shown that urinary levels of methylsuccinic acid can be elevated in certain metabolic disorders, highlighting its connection to amino acid metabolism. caymanchem.com Furthermore, methylsuccinic acid is an intermediate in the metabolic pathways of some microorganisms. ontosight.ai The development of non-natural biosynthetic routes for producing 2-methylsuccinic acid in microbes has been a subject of research, underscoring its value as a building-block chemical. nih.gov This research on a related branched-chain dicarboxylic acid provides a plausible metabolic framework for understanding how this compound might be integrated into cellular metabolism.

Succinic acid, the parent compound of this compound, is a fundamental molecule in all living organisms. echemi.com It is a key intermediate in the citric acid cycle (also known as the Krebs cycle or TCA cycle), a central pathway in cellular respiration for energy production. echemi.com In this cycle, succinate (B1194679) is an electron donor in the conversion to fumaric acid. echemi.com Given this central role, the biosynthesis of succinic acid is a well-established and vital metabolic process. The potential for producing valuable chemicals from core metabolites has driven research into metabolic engineering. For example, efforts have been made to engineer microbial hosts like Escherichia coli to produce 2-methylsuccinic acid by introducing a non-natural biosynthetic pathway that leverages intermediates from pathways like the citramalate (B1227619) pathway. nih.gov

Bioactivity of this compound Derivatives (Non-Clinical Focus)

One such complex derivative is 2-(4-carboxy-3-methoxystyryl)-2-methoxysuccinic acid , which was isolated from the whole plant of Sanguisorba minor (salad burnet). researchgate.netsci-hub.se This unique phenolic carboxylic acid was identified alongside a number of other bioactive compounds, including gallic acid, ellagic acid, and various flavonoids, which are known for their antioxidant properties. researchgate.net

In a metabolomics study on white yam (Dioscorea rotundata) tuber dormancy, a related compound, 2-Hydroxy-3-methoxy-succinic acid , was identified. nih.gov Its presence was noted as part of the broader metabolic shifts occurring during this key physiological process in the plant. nih.gov

Furthermore, studies on the fruit of Actinidia arguta (kiwiberry) have led to the isolation of new succinate-phenolic conjugates. researchgate.net While these specific examples were derivatives of 2-methylsuccinic acid rather than this compound, they demonstrate a pattern of succinic acid derivatives conjugating with phenolic compounds. Some of these isolated conjugates showed mild DPPH radical scavenging activity, indicating antioxidant potential. researchgate.net This highlights a recurring role for succinic acid-based structures in forming bioactive natural products.

Neuroprotective Effects Exhibited by Fungal-Derived Methylsuccinic Acid Derivatives

Recent non-clinical research has identified novel methylsuccinic acid derivatives from fungal sources, demonstrating notable neuroprotective properties. A significant study focused on compounds isolated from the fungus Xylaria longipes, a species belonging to the Xylariaceae family. nih.govnih.gov This research led to the discovery of previously undescribed methylsuccinic acid derivatives, named xylaril acids A, B, and C, alongside two new enoic acid derivatives, xylaril acids D and E. nih.govmdpi.com

The neuroprotective potential of these isolated fungal metabolites was evaluated using an in vitro model of ischemic injury in neuronal cells. nih.gov Specifically, the study utilized an oxygen-glucose deprivation/reperfusion (OGD/R) assay on PC12 cells, which is a common experimental model to simulate the cellular damage that occurs during a stroke. nih.govnih.gov

The research findings indicated that all the isolated compounds, including the methylsuccinic acid derivatives (xylaril acids A-C), exhibited neuroprotective activity against the OGD/R-induced injury. nih.govmdpi.com The protective mechanism was characterized by an enhancement of cell viability and an inhibition of apoptosis (programmed cell death) in the PC12 cells exposed to the simulated ischemic conditions. nih.gov These results highlight the potential of fungal-derived methylsuccinic acid compounds as subjects for further investigation in the context of neurodegenerative disease research. nih.govmdpi.com

Interactive Table: Neuroprotective Activity of Compounds from Xylaria longipes

| Compound | Class | Source Organism | Assay Model | Observed Neuroprotective Effects | Reference |

| Xylaril Acid A | Methylsuccinic Acid Derivative | Xylaria longipes (Fungus) | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in PC12 cells | Enhanced cell viability, Inhibited cell apoptosis | nih.gov, mdpi.com |

| Xylaril Acid B | Methylsuccinic Acid Derivative | Xylaria longipes (Fungus) | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in PC12 cells | Enhanced cell viability, Inhibited cell apoptosis | nih.gov, mdpi.com |

| Xylaril Acid C | Methylsuccinic Acid Derivative | Xylaria longipes (Fungus) | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in PC12 cells | Enhanced cell viability, Inhibited cell apoptosis | nih.gov, mdpi.com |

| Xylaril Acid D | Enoic Acid Derivative | Xylaria longipes (Fungus) | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in PC12 cells | Enhanced cell viability, Inhibited cell apoptosis | nih.gov |

| Xylaril Acid E | Enoic Acid Derivative | Xylaria longipes (Fungus) | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in PC12 cells | Enhanced cell viability, Inhibited cell apoptosis | nih.gov |

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For methoxysuccinic acid, NMR is indispensable for confirming its constitution and exploring its stereochemical properties.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the methoxy (B1213986) group protons, the methine proton at the chiral center (C2), and the diastereotopic methylene (B1212753) protons at C3. The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen atoms and the carboxylic acid groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal four distinct carbon signals corresponding to the methoxy carbon, the chiral methine carbon (C2), the methylene carbon (C3), and the two carboxylic acid carbons (C1 and C4).

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between the methine proton at C2 and the adjacent methylene protons at C3, confirming their scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. For this compound, this would link the methine proton signal to the C2 carbon signal, the methylene proton signals to the C3 carbon signal, and the methoxy proton signals to the methoxy carbon signal.

A hypothetical data table for the expected NMR signals of this compound is presented below, based on general principles and comparison with similar structures.

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key 2D NMR Correlations |

| -OCH₃ | ~3.4 | ~52 | HMBC to C2 |

| H2 | ~4.2 | ~75 | COSY with H3a, H3b; HSQC with C2; HMBC to C1, C3, C4, -OCH₃ |

| H3a, H3b | ~2.8 (diastereotopic) | ~38 | COSY with H2; HSQC with C3; HMBC to C1, C2, C4 |

| C1 (-COOH) | - | ~175 | HMBC from H2, H3 |

| C4 (-COOH) | - | ~178 | HMBC from H2, H3 |

Determining the absolute configuration (R or S) of the chiral center in this compound is critical. NMR spectroscopy, through the use of chiral derivatizing agents or chiral solvating agents, can be a powerful tool for this purpose. purechemistry.org By converting the enantiomers of this compound into diastereomers with a chiral auxiliary, the resulting diastereomeric mixture will exhibit distinct NMR spectra, allowing for the determination of the absolute configuration by comparing the spectra to known standards or by applying empirical models. purechemistry.org

Conformational analysis, which describes the spatial arrangement of atoms that can be interconverted by rotation about single bonds, can also be investigated using NMR. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide information about through-space proximities of protons, which can be used to deduce preferred conformations of this compound in solution.

Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols and amines. nih.govstackexchange.comyoutube.com While this compound is a carboxylic acid, the principles of Mosher's method could be adapted, for instance, by derivatizing the carboxylic acid groups. However, the classic application involves the formation of diastereomeric esters between a chiral alcohol and the enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.govstackexchange.comyoutube.com

The analysis involves comparing the ¹H NMR chemical shifts of the protons in the resulting (R)-MTPA and (S)-MTPA esters. nih.gov The differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage are used to deduce the absolute configuration of the original alcohol. nih.gov A positive Δδ value for a set of protons indicates they are on one side of the MTPA plane, while a negative value indicates they are on the other side. stackexchange.com Although no specific application of Mosher's method to this compound has been reported, the general principle remains a viable strategy for stereochemical determination in related chiral acids, potentially after conversion to a suitable alcohol derivative.

¹H-NMR spectroscopy is a powerful tool for metabolomics, allowing for the simultaneous detection and quantification of multiple metabolites in biological fluids and tissue extracts. springernature.comnih.govmdpi.com This technique is non-destructive and requires minimal sample preparation. nih.gov The characteristic signals of different metabolites in the ¹H-NMR spectrum allow for their identification and the integration of these signals provides quantitative information. mdpi.com

While specific studies profiling this compound using ¹H-NMR are not prominent, the methodology is well-suited for such a task. In a complex biological mixture, the distinct signals of this compound, particularly the methoxy and methine protons, could serve as reporters for its presence and concentration. The identification would be confirmed by comparing the chemical shifts and coupling constants to those of an authentic standard. Quantitative analysis would typically be performed by comparing the integral of a characteristic this compound peak to the integral of a known concentration of an internal standard.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. In ESI-MS, the analyte in solution is sprayed through a charged capillary, creating charged droplets from which ions are generated and introduced into the mass spectrometer.

For this compound (molecular weight: 148.10 g/mol ), ESI-MS in negative ion mode would be expected to produce a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at an m/z of 147.1. In positive ion mode, adducts with cations such as sodium [M+Na]⁺ (m/z 171.1) or potassium [M+K]⁺ (m/z 187.1) might be observed. High-resolution mass spectrometry would allow for the determination of the exact mass, which can be used to confirm the elemental composition of the molecule.

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss |

| 147.1 | 129.1 | H₂O (18) |

| 147.1 | 103.1 | CO₂ (44) |

| 147.1 | 117.1 | CH₂O (30) |

| 103.1 | 85.1 | H₂O (18) |

Computational Chemistry and Molecular Modeling of Methoxysuccinic Acid

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn dictates its physical and chemical properties. For molecules with rotatable bonds, multiple conformations (or conformers) can exist, each with a different energy level.

Research on related succinic anhydride (B1165640) structures provides a basis for understanding the conformational preferences that might influence methoxysuccinic acid. For instance, in reactions involving methoxysuccinic anhydride, a precursor to the acid, the anhydride ring is proposed to adopt a twisted, chair-like conformation. cdnsciencepub.com In this arrangement, the methoxy (B1213986) group occupies a quasi-equatorial position to achieve maximum stability. cdnsciencepub.com This preference is attributed to the effective stabilization of the transition state through the interaction between the electron-rich oxygen of the methoxy group and other parts of the molecule. cdnsciencepub.com

For derivatives such as (2S)-Di(naphthalen-1-yl)methoxy-succinic acid, conformational analysis reveals significant flexibility. acs.org The structures of individual conformers are defined by a set of torsion angles. acs.orgnih.gov Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of such molecules over time, exploring the conformational landscape and the transitions between different energy minima. researchgate.net Although specific MD simulation data for this compound is not detailed in the provided results, the techniques are broadly applied to understand how molecules like it behave in different environments, such as in solution. researchgate.net

Table 1: Example of Conformational Analysis Data for a Chiral Succinic Acid Derivative This table illustrates the type of data generated from conformational analysis of a related compound, (2S)-Di(naphthalen-1-yl)methoxy-succinic acid, as specific data for the parent compound was not available in the search results.

| Conformer | Torsion Angles (α1, α2) | Relative Energy (kcal/mol) | Population (%) |

| 1 | -110° to 0° | 0.00 | < 50% acs.org |

| 2 | Varies | > 0.00 | Varies acs.org |

| 3 | Varies | > 0.00 | Varies acs.org |

Note: The potential energy surface for derivatives can be complex, with low-energy conformers occupying specific regions of the conformational space. acs.orgnih.gov

Density Functional Theory (DFT) Calculations for Stereochemical and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties, including geometry, reaction energies, and stereochemical outcomes. mdpi.commit.edu

The absolute configuration of chiral centers in complex molecules is often determined by correlating them with known standards, such as the enantiomers of this compound. researchgate.netmdpi.com For example, the alkaloid valeroidine (B1208180) has been stereochemically correlated with (S)-(-)-methoxysuccinic acid, while other related compounds have been correlated with its (R)-(+)-antimer. researchgate.netmdpi.com This reliance on this compound as a reference underscores the importance of its well-defined stereochemistry.

DFT calculations are instrumental in predicting the stereochemical course of reactions. For succinimide (B58015) residues, which are structurally related to succinic acid, DFT calculations have been used to model their stereoinversion. mdpi.com These studies show how a catalyst, such as a hydrogen phosphate (B84403) ion, can abstract a proton from the asymmetric carbon, leading to a planar enolate intermediate that can then be protonated from either side, resulting in stereoinversion. mdpi.com The calculated activation barrier for such a process (ca. 90 kJ mol⁻¹) is consistent with a slow reaction, as observed in vivo. mdpi.com

In the context of reactivity, DFT can model transition states to explain regioselectivity in reactions. For the reaction of methoxysuccinic anhydride with a phosphorane ylid, the observed selectivity for the carbonyl group adjacent to the methoxy substituent is explained by the stabilization of the transition state. cdnsciencepub.com DFT calculations can quantify this stabilization, which arises from complexation between the oxygen atom of the methoxy group and the phosphorus of the ylid, confirming the proposed mechanism. cdnsciencepub.com

Computational Prediction of Optical Properties (e.g., eCD and Optical Rotation Simulations)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the optical properties of chiral molecules, such as electronic circular dichroism (eCD) and optical rotation. acs.orgresearchgate.net These simulations are vital for determining the absolute configuration of newly synthesized or isolated chiral compounds by comparing calculated spectra with experimental data. researchgate.net

The process typically involves:

Geometry Optimization and Frequency Calculation: Optimizing the geometry of each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or 6-311+G(d,p)). researchgate.netresearchgate.net

TD-DFT Calculation: Calculating the excitation energies, oscillator strengths, and rotatory strengths for each conformer. acs.orgresearchgate.net

Spectral Simulation: Generating a simulated spectrum by fitting the calculated transitions to Gaussian or Lorentzian functions and averaging them based on the Boltzmann population of each conformer. acs.org

For derivatives of this compound, such as (2S)-Di(naphthalen-1-yl)methoxy-succinic acid, the comparison between experimental and calculated ECD spectra has shown excellent agreement, confirming the correctness of the conformational analysis and the assigned absolute configuration. acs.orgnih.gov The sign and magnitude of the Cotton effects in the ECD spectrum are directly related to the molecule's three-dimensional structure. nih.gov

Table 2: Example of Calculated vs. Experimental Optical Data for a Chiral Molecule This table is a representative example illustrating the comparison between computed and measured properties for chiral molecules, as seen in studies of complex systems. Specific data for this compound was not available.

| Property | Calculated Value | Experimental Value | Reference |

| Optical Rotation [α]D | Varies with conformer | Specific value (e.g., -24° for R,R enantiomer) | researchgate.netmdpi.com |

| ECD Cotton Effect (λ, nm) | Predicted λ and Δε | Measured λ and Δε | acs.orgnih.gov |

| Rotatory Strength (R) | Varies with conformer | Inferred from spectrum | acs.org |

Note: The accuracy of the prediction depends on the computational level (functional and basis set) and the proper consideration of the conformational flexibility of the molecule. mdpi.comresearchgate.net

Iterative Docking-Guided Mutagenesis in Enzyme Systems (General Principle in Chiral Molecule-Enzyme Interactions)

While not specific to this compound itself, understanding how enzymes interact with small chiral molecules is fundamental in biocatalysis and drug design. Iterative docking-guided mutagenesis is a powerful strategy in enzyme engineering to enhance properties like activity, stability, and stereoselectivity towards specific substrates. asm.orgrsc.org

The general principle involves a synergistic cycle of computational prediction and experimental validation:

Molecular Docking: A computational model of the target enzyme is used to predict how a substrate, like a chiral acid, binds within the active site. ucl.ac.uk Automated docking algorithms can predict the binding poses and estimate the binding affinity. ucl.ac.uk This requires a high-quality 3D structure of the enzyme, often obtained from X-ray crystallography or accurate homology modeling. rsc.org

Identification of Key Residues: The docking results highlight key amino acid residues that form critical interactions (e.g., hydrogen bonds, hydrophobic interactions) with the substrate. Residues lining the binding pocket are targeted for mutagenesis to either improve favorable interactions or remove steric hindrances. rsc.org

Smart Library Creation: Instead of random mutagenesis, "smart" libraries are created by focusing on these rationally chosen sites. nih.gov Iterative Saturation Mutagenesis (ISM) is a common technique where one or a few amino acid positions are mutated to all other possible amino acids in a focused manner. nih.gov

Experimental Screening: The created mutant enzymes are expressed and screened for the desired improvement in function (e.g., higher conversion rate or better enantioselectivity for a specific chiral product). asm.org

Iteration: The most successful mutations are combined, and the improved enzyme variant can be used as the starting point for another round of docking and mutagenesis. acs.org This iterative process allows for a stepwise evolution of the enzyme towards the desired function. nih.gov

This approach has been successfully used to engineer enzymes like cytochrome P450s and transaminases for the synthesis of valuable chiral molecules. asm.orgacs.org By combining computational insights into substrate-enzyme binding with targeted mutagenesis, scientists can accelerate the development of highly efficient and selective biocatalysts. asm.orgrsc.org

Advanced Research Applications and Potential in Academic Synthesis

Role as Chemical Precursors and Versatile Building Blocks

Methoxysuccinic acid and its derivatives serve as versatile precursors due to the presence of two carboxylic acid groups, which can participate in various chemical transformations, including esterification, amidation, and anhydride (B1165640) formation. The methoxy (B1213986) group adds a degree of polarity and can influence solubility and reactivity.

While direct extensive literature on this compound in polymer synthesis is less prevalent than for related compounds like methylsuccinic acid, its structural similarity suggests analogous applications. Methylsuccinic acid is known to be integrated into polymer chains to tune material properties. For instance, methylsuccinic acid has been used as a co-monomer with diols for the synthesis of biodegradable polyesters such as poly(butylenes 2-methylsuccinate) (PBM) researchgate.netdntb.gov.ua. These polymers find applications in coatings and cosmetic solvents researchgate.net. The incorporation of methylsuccinic acid into poly(butylenesuccinic acid) has been shown to enhance its crystallization rate and lower its melting temperature, making it suitable for biodegradable materials .

By analogy, this compound could be employed in similar polymerization reactions to create novel polyamides and polyesters. The methoxy group could potentially influence the glass transition temperature (Tg), crystallinity, and solubility of the resulting polymers compared to their methylsuccinic acid counterparts. Research into using dicarboxylic acids, including substituted succinic acids like 2-methylsuccinic acid, for synthesizing polyesters with specific properties, such as pendent groups, is ongoing rsc.org.

This compound, particularly in its enantiomerically pure forms, holds significant promise as a chiral building block in pharmaceutical discovery and synthesis. The presence of a chiral center (at the carbon bearing the methoxy group) allows for its use in stereoselective synthesis. For example, S(-)-methoxysuccinic acid has been correlated with the stereochemistry of tropane (B1204802) alkaloids, such as valeroidine (B1208180), aiding in the determination of their absolute configurations researchgate.netmdpi.comdntb.gov.uaacs.orgresearchgate.net. This correlation is crucial for understanding the biological activity of these compounds, many of which are pharmacologically relevant.

The ability to synthesize enantiomerically pure this compound is key to its application in creating chiral intermediates for drug synthesis. Research into enantioselective synthesis methods is vital for accessing these chiral building blocks efficiently researchgate.netscribd.com.

Rational Design of Novel Functional Molecules and Advanced Materials

The dicarboxylic acid functionality of this compound, combined with the methoxy substituent, makes it a candidate for designing novel functional molecules and advanced materials. Its structure can be modified or incorporated into larger molecular architectures to impart specific properties. For instance, this compound has been listed as a component in detergent compositions, alongside other builders like polyacetic acids and mellitic acid google.com.

While specific examples of advanced materials directly derived from this compound are not extensively detailed in the provided search results, its potential lies in areas such as coordination chemistry, where dicarboxylic acids can act as ligands for metal ions, forming metal-organic frameworks (MOFs) or coordination polymers with tailored properties. The methoxy group could influence pore size, surface chemistry, and guest molecule interactions within such materials.

Investigations into Enzymatic Reactivity and Mechanistic Organic Chemistry

This compound and its derivatives are relevant in studies of enzyme mechanisms, particularly those involving dicarboxylic acids. Fumarase, an enzyme crucial in the tricarboxylic acid cycle, catalyzes the reversible hydration of fumarate (B1241708) to L-malate researchgate.netresearchgate.netacs.orginrae.fr. Related dicarboxylic acids and their analogs are often used to probe the active sites and mechanisms of such enzymes.

For example, studies involving silylated succinic acid derivatives, such as β-(trimethylsilyl)maleate, have been used to map the active sites of fumarase C, revealing distinct catalytic (Site A) and allosteric (Site B) binding sites vulcanchem.com. While this compound itself is not explicitly mentioned as a direct substrate or inhibitor in the context of fumarase studies in the provided snippets, its structural similarity to fumarate and malate (B86768) suggests it could be investigated as a potential substrate analog or inhibitor. The study of enzyme-substrate interactions with molecules like this compound can provide valuable insights into enzymatic reaction mechanisms and inform the design of enzyme inhibitors for therapeutic purposes vulcanchem.com.

Conclusion and Future Research Perspectives on Methoxysuccinic Acid

Synthesis of Current Academic Understanding

The academic understanding of methoxysuccinic acid is largely built upon its historical investigation into optical activity and the preparation of its derivatives. Early research focused on the resolution of the racemic mixture into its optically active components, a process that established the compound's chiral nature dbc.wroc.pl. Subsequently, studies detailed the synthesis of optically active mono- and di-methoxysuccinic acids, often starting from readily available precursors like malic acid. This involved esterification of malic acid followed by methylation reactions rsc.org.

Key findings from these investigations include:

Natural Occurrence: this compound has been identified as a constituent isolated from the Sanguisorba minor plant, indicating its presence in natural product chemistry researchgate.net.

Chiral Properties and Analysis: The compound has been correlated with the stereochemistry of tropane (B1204802) alkaloids, suggesting its utility as a chiral reference or auxiliary in analytical chemistry mdpi.com. The use of reagents like Mosher's reagent (MTPA) for determining absolute configurations in related chiral molecules underscores the importance of chiral analysis in this chemical space mdpi.com.

Derivative Chemistry: this compound readily forms derivatives such as acid chlorides and anhydrides. These derivatives are generally stable, with the methoxy (B1213986) group remaining intact during transformations, which makes them potentially useful intermediates for further synthesis archive.org. For instance, methoxy succinic anhydride (B1165640) has been studied in reactions involving ylides, exhibiting chelation effects canterbury.ac.nz. Methyl hydrogen esters of methoxysuccinic acids can be prepared from their respective anhydrides archive.org.

Synthesis Limitations: While synthesis routes from malic acid exist, they have historically presented challenges, such as unsatisfactory yields of pure esters due to residual malate (B86768), necessitating purification steps rsc.org.

Identification of Unexplored Research Avenues and Methodological Challenges

Despite the foundational work, several areas concerning this compound remain underexplored, presenting significant research opportunities and methodological challenges:

Stereoselective Synthesis Optimization: While resolution into enantiomers is documented dbc.wroc.pl, the development of efficient, scalable, and enantioselective synthetic methodologies for this compound and its derivatives is a critical unmet need. Current methods, such as the methylation of malic esters, often suffer from yield limitations and require extensive purification rsc.org, posing challenges for broader application.

Chiral Auxiliary and Building Block Development: The established role of this compound in chiral analysis mdpi.com suggests untapped potential for its use as a versatile chiral auxiliary or building block in asymmetric synthesis. Research into designing novel synthetic strategies that leverage its chiral properties could unlock new applications in complex molecule synthesis.